3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide
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Overview
Description
3-methyl-N-(naphthalen-2-yl)bicyclo[111]pentane-1-carboxamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves the construction of the strained bicyclic core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes. For example, a continuous flow synthesis of [1.1.1]propellane can be used to generate solutions of [1.1.1]propellane that can be directly derivatized into various bicyclo[1.1.1]pentane species . This method provides an efficient and scalable route to produce gram quantities of bicyclo[1.1.1]pentane derivatives.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the stability of the strained bicyclic core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core.
Scientific Research Applications
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for ortho/meta-substituted arenes and have similar three-dimensional structures.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives: These derivatives are used in medicinal chemistry as bioisosteres for aromatic rings.
Uniqueness
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide is unique due to its specific substitution pattern, which combines the bicyclo[1.1.1]pentane core with a naphthalen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17NO |
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Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-methyl-N-naphthalen-2-ylbicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C17H17NO/c1-16-9-17(10-16,11-16)15(19)18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-11H2,1H3,(H,18,19) |
InChI Key |
MITQWRNBPWFQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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